(6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid
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Overview
Description
Scientific Research Applications
Fluorescent Labeling Reagent
(6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, also known as 6-methoxy-4-quinolone, is used as a fluorescent labeling reagent in biomedical analysis. It demonstrates strong fluorescence in a wide pH range, making it suitable for various applications including the determination of carboxylic acids (Hirano et al., 2004).
Chemical Synthesis
It plays a role in the practical synthesis of related compounds, such as 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol (cotarnine), showcasing its importance in the chemical synthesis of complex organic compounds (Shirasaka et al., 1990).
Quinoline Alkaloids Synthesis
The compound is utilized in the synthesis of quinoline alkaloids, such as Pyrano[2,3-b]quinolines, which have potential applications in natural products chemistry (Sekar & Prasad, 1998).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential as drug candidates targeting matrix metalloprotease-13, which is significant for early osteoarthritis treatment (Inagaki et al., 2022).
Amino Acid Analysis
A new derivatization reagent with a 6-methoxy-4-quinolone moiety has been designed for amino acid analysis, which is crucial in bioanalytical chemistry (Oyama et al., 2015).
Cancer Cell Line Inhibition
Additionally, this compound has shown efficacy as an inhibitor on the proliferation of a lung cancer cell line, indicating its potential in cancer research (Cai et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-(6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-5-12(15)10-6-9(18-2)3-4-11(10)14(8)7-13(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAIFFBQDZMBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.